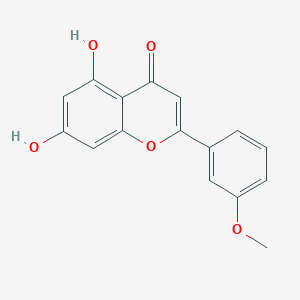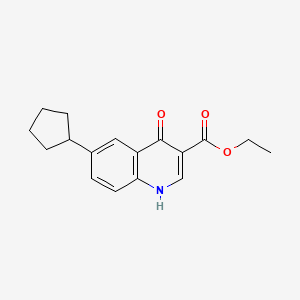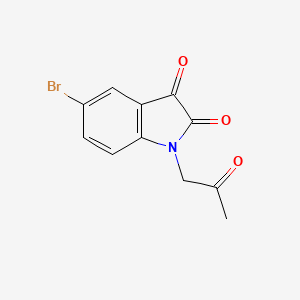
5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one: is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in various plants and is recognized for its antioxidant, anti-inflammatory, and anticancer properties . The compound’s structure consists of a chromen-4-one backbone with hydroxyl groups at positions 5 and 7, and a methoxyphenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds. One common method is the reaction of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted flavonoids.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one is used as a precursor for synthesizing other flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of flavonoids .
Biology: Biologically, this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Medicine: In medicine, 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one has been studied for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth. Additionally, it has potential therapeutic applications in treating cardiovascular diseases and neurodegenerative disorders .
Industry: Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. The compound’s anti-inflammatory action is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory genes . In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases .
Comparison with Similar Compounds
Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential anticancer effects.
Kaempferol: Exhibits anti-inflammatory and anticancer activities.
Comparison: 5,7-Dihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to luteolin and quercetin, it has a methoxy group at the 3-position, which can influence its solubility and interaction with biological targets .
Properties
CAS No. |
28973-32-2 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-3-9(5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChI Key |
LYRAAKFLFNBVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)




![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)






